molecular formula C13H19BrN2O B7932867 (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide

Cat. No.: B7932867
M. Wt: 299.21 g/mol
InChI Key: ACSUWCUNKLSXEK-JTQLQIEISA-N
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Description

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide is a chiral aminoamide compound of high interest in medicinal chemistry and neuroscience research. This substance belongs to a class of functionalized amino acids and α-aminoamides that have demonstrated significant potential in preclinical research for modulating neuronal excitability . Its molecular structure, which features a stereospecific (S)-configured amino acid core, an N-isopropyl group, and a 2-bromobenzyl substituent, is designed to mimic key pharmacophores found in established anticonvulsant agents . The primary research value of this compound lies in its investigation as a potential modulator of voltage-gated sodium channels. Related compounds in this class are known to selectively enhance slow inactivation of sodium channels or inhibit fast sodium currents, thereby stabilizing neuronal membranes and reducing hyperexcitability without affecting fast inactivation gating . This specific mechanism is distinct from that of many conventional neuroactive compounds and is a key area of scientific inquiry. The presence of the bromo substituent on the benzyl ring is a critical structural feature that allows researchers to explore structure-activity relationships (SAR), particularly how electronic properties and steric bulk at this position influence biological activity and selectivity . This makes the compound a valuable chemical tool for SAR studies aimed at developing more effective therapeutic agents. Researchers utilize this compound in various applications, including: 1) as a key intermediate in the synthesis of more complex bioactive molecules; 2) as a chemical probe for studying ion channel function and kinetics in electrophysiological studies; and 3) in preclinical pharmacological profiling to assess its efficacy in models of neuronal hyperexcitability . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling. Similar N-benzyl aminoamide compounds may possess hazards including skin and eye irritation, respiratory irritation, and harmful effects if swallowed .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSUWCUNKLSXEK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1Br)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1Br)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of oxidized amide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Anticonvulsant Activity

One of the most significant applications of (S)-2-amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide is its potential anticonvulsant properties. Research indicates that structurally similar compounds, such as lacosamide, have demonstrated efficacy in treating epilepsy by providing seizure protection in animal models. The compound's structural modifications, particularly at the benzyl position, have been shown to influence its anticonvulsant activity significantly.

  • Case Study : A study evaluated various derivatives of N-benzyl-2-acetamido-3-methoxypropionamide for their anticonvulsant effects. Compounds with specific substitutions exhibited seizure protection comparable to or exceeding that of established antiepileptic drugs like phenytoin .

Pain Management

In addition to its anticonvulsant effects, this compound may also play a role in pain management, particularly in neuropathic pain conditions. Lacosamide, a compound closely related to this structure, has been recognized for its antinociceptive properties.

  • Research Findings : Lacosamide has been shown to alleviate pain in various rodent models reflecting neuropathic and chronic inflammatory pain types . This suggests that this compound could similarly provide therapeutic benefits in pain relief.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications at specific sites can enhance or diminish biological activity.

  • Key Insights : Research indicates that non-bulky substitutions at the 4' position of the benzyl group correlate with increased anticonvulsant activity . This knowledge is vital for designing new derivatives with improved efficacy and safety profiles.

Synthesis and Derivatives

The synthesis of this compound involves complex chemical processes that can yield various derivatives with distinct pharmacological profiles.

  • Synthesis Techniques : Methods for synthesizing related compounds often involve protecting group strategies and racemization techniques to ensure the production of optically pure forms . These techniques are essential for developing compounds with specific therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity to biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Key Trends:

  • Halogen Effects : Bromine and iodine increase lipophilicity and metabolic resistance compared to lighter halogens (Cl, F) or polar groups (CN) .
  • Steric Influence : Bulkier substituents (e.g., Br, I) may hinder interactions with enzyme active sites but improve binding to hydrophobic pockets .
  • Electronic Effects : Electron-withdrawing groups (Cl, CN) enhance the electrophilicity of adjacent carbons, influencing reactivity in synthetic pathways .

Analogues with Varied N-Alkyl Groups

The isopropyl group on the amide nitrogen contributes to steric shielding and conformational flexibility. Comparisons with methyl or cyclopropyl derivatives reveal distinct properties:

Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide N-Methyl C₁₁H₁₅FN₂O 222.25 Reduced steric bulk; potential for faster metabolism .
2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide N-Cyclopropyl C₁₀H₁₅N₃O₂ 209.24 Cyclopropyl introduces ring strain, altering conformational dynamics .

Key Trends:

  • Isopropyl vs.
  • Cyclopropyl Substitution : Conformational rigidity may limit binding versatility but improve selectivity .

Thiophene and Heterocyclic Analogues

Replacing the benzyl ring with heterocycles modifies electronic properties and bioavailability:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Thiophene-oxo C₁₂H₁₈N₂O₂S 254.35 Sulfur atom enhances π-π stacking and redox activity .

Key Trends:

  • Thiophene vs. Benzyl : The thiophene-oxo moiety introduces sulfur-based interactions and altered electron delocalization, which could influence binding to metalloenzymes .

Research and Development Insights

  • Synthetic Challenges : Brominated analogues require careful handling due to the reactivity of C-Br bonds, often necessitating palladium-catalyzed coupling reactions .
  • Discontinuation Trends : Several analogues (e.g., iodo-benzyl derivatives) have been discontinued, likely due to synthetic complexity or unfavorable pharmacokinetics .

Biological Activity

(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group, a brominated benzyl moiety, and an isopropyl side chain attached to a propionamide backbone. Its molecular formula is C13H19BrN2OC_{13}H_{19}BrN_{2}O, with a stereocenter at the second carbon of the amino acid structure. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. This interaction triggers downstream signaling pathways that result in various biological effects, including:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), both critical in neurodegenerative diseases.
  • Receptor Modulation : It may interact with various neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects for conditions such as depression and Alzheimer's disease.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : It has demonstrated the ability to scavenge reactive oxygen species (ROS), which is crucial for protecting cells from oxidative stress.
  • Cytotoxicity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. Specific IC50 values need to be established through further testing.
  • Neuroprotective Effects : Its ability to inhibit MAO suggests a role in neuroprotection, potentially alleviating symptoms in neurodegenerative disorders .

Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges ROS; protects against oxidative damage
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits MAO and BChE; potential neuroprotective effects

Case Studies and Research Findings

  • Anticonvulsant Properties : Research has indicated that structural analogs of this compound exhibit anticonvulsant properties, impacting neuronal excitability and synaptic transmission. Modifications in the benzyl group have shown variations in pharmacological efficacy, suggesting that this compound could be developed further for neurological applications .
  • Cytotoxic Studies : In vitro studies have shown that derivatives of this compound can selectively inhibit the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma), with IC50 values indicating significant potency against these cells .
  • Neuroprotective Studies : The inhibition of MAO by this compound has been linked to neuroprotective effects, potentially providing therapeutic benefits in models of neurodegeneration. Further exploration into its mechanism could yield insights into treatment strategies for diseases like Alzheimer's.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide to ensure high chiral purity?

  • Methodological Answer : Synthesis typically involves coupling (S)-2-aminopropionic acid derivatives with 2-bromo-benzyl and isopropyl groups using activating agents like EDC/HOBt. Chiral purity is maintained by using enantiomerically pure starting materials (e.g., (S)-configured amino acids) and chiral auxiliaries. Post-synthesis purification via chiral HPLC or recrystallization is critical to achieve >98% enantiomeric excess (ee) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing benzyl vs. isopropyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and molecular conformation, as demonstrated in structurally related brominated amides .
  • HPLC with UV/Chiral Detection : Quantifies purity and enantiomeric excess using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. How can researchers determine the enantiomeric excess (ee) of the synthesized compound?

  • Methodological Answer :
  • Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. Compare retention times to racemic standards .
  • Optical Rotation : Measure specific rotation ([α]D_D) and compare to literature values for the (S)-enantiomer. For example, a related (S)-amide exhibited [α]D_D = +15° (c = 1, MeOH) .

Advanced Research Questions

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :
  • Substituent Modification : Replace the 2-bromo-benzyl group with halogenated analogs (e.g., 2-chloro or 2-fluoro) to assess halogen-dependent bioactivity .
  • Isosteric Replacements : Substitute the isopropyl group with cyclopropyl or tert-butyl groups to evaluate steric effects on target binding .
  • Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease screens) and correlate activity with structural data .

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to protein targets (e.g., bromodomains or GPCRs). Validate with MD simulations to assess binding stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors (e.g., amide NH and carbonyl groups) using tools like Schrödinger’s Phase .

Q. How should researchers address contradictions in biological assay data (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :
  • Impurity Analysis : Re-examine compound purity via LC-MS to rule out degradation products or residual solvents .
  • Assay Optimization : Validate assay conditions (e.g., buffer pH, co-solvents) using positive/negative controls. For example, related brominated amides showed pH-dependent activity shifts .
  • Orthogonal Assays : Confirm activity in cell-based and biochemical assays (e.g., SPR vs. fluorescence polarization) to minimize false positives .

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